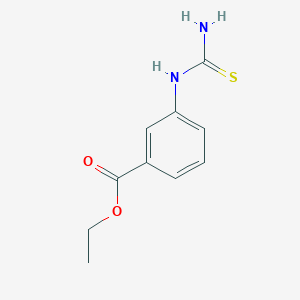

1-(3-Ethoxycarbonylphenyl)-2-thiourea

Description

Overview of Thiourea (B124793) Derivatives in Modern Chemical Research

Thiourea, an organosulfur compound structurally analogous to urea (B33335) with the oxygen atom replaced by a sulfur atom, and its derivatives are foundational scaffolds in modern chemical research. mdpi.comannexechem.com These compounds are not merely of academic interest; they are pivotal components in a vast array of applications, spanning medicinal chemistry, organic synthesis, and materials science. mdpi.comsphinxsai.com The versatility of the thiourea moiety (-(NH)₂C=S) allows for the synthesis of a wide range of derivatives with diverse functionalities and properties, establishing them as crucial building blocks.

In medicinal chemistry, thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory properties. mdpi.comnih.govresearchgate.netbiointerfaceresearch.com Their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions makes them effective inhibitors for various enzymes and receptors. analis.com.my The thiourea pharmacophore is a key feature in the design of novel therapeutic agents. analis.com.my

Beyond medicine, these compounds are integral to organic synthesis, serving as precursors for a multitude of heterocyclic compounds. wikipedia.org They are also employed in various industrial processes, including the production of flame-retardant resins and vulcanization accelerators. wikipedia.org The unique electronic and structural characteristics of thiourea derivatives make them suitable for applications in coordination chemistry and as catalysts.

Relevance of 1-(3-Ethoxycarbonylphenyl)-2-thiourea within the Substituted Thiourea Class

Within the extensive family of substituted thioureas, this compound emerges as a compound of particular interest due to its specific structural attributes and potential applications. Its structure features a central thiourea core linked to a phenyl ring, which is substituted with an ethoxycarbonyl group at the meta position. This specific arrangement of functional groups imparts distinct physicochemical properties and reactivity to the molecule.

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies suggest that it may inhibit cell growth by inducing apoptosis (programmed cell death) in cancerous cells. Furthermore, investigations into its biological activity have explored its potential for managing hyperthyroidism, a condition related to thyroid hormone levels that can be influenced by certain thiourea compounds.

The presence of the ethoxycarbonyl functional group enhances the compound's solubility in polar organic solvents, a valuable characteristic for its application in synthetic organic chemistry, where it can serve as a versatile intermediate for the creation of more complex molecules.

Below are the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 20967-87-7 |

| Molecular Formula | C₁₀H₁₂N₂O₂S |

| Molecular Weight | 224.28 g/mol |

| Melting Point | 129-131°C |

| Density | 1.304 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.59 ± 0.70 (Predicted) |

This data is compiled from multiple sources. chemicalbook.comguidechem.com

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key data obtained from ¹H NMR and Mass Spectrometry analyses.

| Spectroscopic Data | |

| ¹H NMR (500 MHz, Me₂SO-d₆) | δ 1.32 (t, J= 7.5, 3H), 4.32 (q, J = 7, 2H), 7.44-7.47 (m, 2H), 7.68-7.76 (m, 3H), 8.05 (s, 1H), 9.86 (s, 1H) |

| MS (APCI) | m/z 225 (M⁺+1) |

This data is from a documented synthesis procedure. chemicalbook.com

Historical Context and Evolution of Research on Thiourea Compounds

The journey of thiourea compounds in science began with the evolution of chemical synthesis. While urea was famously synthesized by Friedrich Wöhler in 1828, a landmark event that challenged the theory of vitalism, the first synthesis of its sulfur analogue, thiourea, followed later. Initially, thiourea derivatives were subjects of academic curiosity, but their utility soon became apparent.

Historically, thiourea compounds found applications in diverse industrial sectors such as photographic processing and rubber manufacturing. Over time, the scope of their application has broadened significantly. The development of synthetic methodologies has allowed for the creation of a vast library of substituted thioureas, each with potentially unique properties. This has led to their use as flame retardant resins, vulcanization accelerators, and as crucial intermediates in the synthesis of pharmaceuticals. wikipedia.org The evolution of research on these compounds showcases a trajectory from basic industrial chemicals to highly specialized molecules at the forefront of medicinal chemistry and materials science.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-(carbamothioylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-2-14-9(13)7-4-3-5-8(6-7)12-10(11)15/h3-6H,2H2,1H3,(H3,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPYHEHCRXKCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374470 | |

| Record name | Ethyl 3-(carbamothioylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20967-87-7 | |

| Record name | Ethyl 3-(carbamothioylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20967-87-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Ethoxycarbonylphenyl 2 Thiourea and Analogous Structures

Conventional Synthetic Routes to Aryl Thioureas

The preparation of aryl thioureas has traditionally relied on several key reactions, with the reaction of isothiocyanates and amines being the most prominent.

Reaction of Isothiocyanates with Amines

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.govresearchgate.net This reaction is typically efficient and proceeds with high yields. researchgate.net The versatility of this method allows for the creation of a wide array of thiourea (B124793) derivatives by simply varying the amine and isothiocyanate starting materials. researchgate.net For instance, the reaction of phenyl isothiocyanate with different primary amines has been used to synthesize a series of symmetrical and unsymmetrical N-aryl thiourea derivatives. researchgate.net

The reaction conditions are often mild, with many reactions proceeding at room temperature. researchgate.net The choice of solvent can vary, with both polar and non-polar solvents being employed. In some cases, solvent-free conditions, such as manual grinding or automated ball milling, have been shown to provide quantitative yields in a short amount of time. nih.gov

Alternative Approaches for Thiourea Formation

While the isothiocyanate-amine reaction is prevalent, other methods for thiourea formation exist. One notable alternative involves the use of carbon disulfide. Symmetrical 1,3-disubstituted thioureas can be prepared through the reaction of amines with carbon disulfide. nih.gov This method can also be adapted to produce unsymmetrical thioureas. nih.gov The reaction proceeds through the in-situ formation of a dithiocarbamate (B8719985) salt, which is then desulfurized to an isothiocyanate that subsequently reacts with an amine to form the thiourea product. nih.gov

Another approach involves the use of thiophosgene (B130339) or its equivalents. However, due to the toxicity of thiophosgene, this method is less common. More recently, methods utilizing thiourea itself as a thiocarbonyl source in the presence of a catalyst have been developed as a greener alternative. rsc.orgrsc.org Additionally, the reaction of isocyanides with amines in the presence of elemental sulfur offers a completely atom-economic route to thioureas. organic-chemistry.org

Specific Synthetic Approaches to 1-(3-Ethoxycarbonylphenyl)-2-thiourea and its Isomers

The synthesis of the target compound, this compound, can be achieved by reacting ethyl 3-aminobenzoate (B8586502) with a suitable thiocarbonylating agent. One documented method involves the reaction of ethyl 3-aminobenzoate with sulfuric acid in chlorobenzene, followed by treatment with potassium thiocyanate (B1210189) in the presence of 18-crown-6 (B118740) ether. chemicalbook.com This procedure yields this compound. chemicalbook.com Another approach involves the reaction of ethyl 3-[(aminocarbonothioyl)amino]benzoate with a thiocarbamate in a mixture of chloroform (B151607) and glacial acetic acid. chemicalbook.com

Isomers of this compound can be synthesized by starting with the corresponding aminobenzoate isomer. For example, reacting ethyl 4-aminobenzoate (B8803810) with an isothiocyanate would be expected to yield 1-(4-ethoxycarbonylphenyl)-2-thiourea.

Mechanistic Considerations in Thiourea Synthesis

The mechanism of thiourea formation from isothiocyanates and amines is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate group, resulting in the formation of the thiourea. researchgate.net

In reactions involving carbon disulfide, the mechanism is more complex. It begins with the nucleophilic attack of the amine on the carbon disulfide to form a dithiocarbamic acid, which can be deprotonated to a dithiocarbamate salt. nih.gov This intermediate can then eliminate a sulfide (B99878) ion to form an isothiocyanate in situ, which then reacts with another equivalent of the amine as described above. nih.gov Alternatively, the dithiocarbamate can react directly with another amine molecule. A proposed mechanism for the one-pot synthesis of thioureas from amines, carbon disulfide, and an oxidant involves the formation of a thioperoxydicarbonic diamide (B1670390) intermediate. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of thioureas. Factors such as solvent, temperature, reaction time, and the nature of substituents on the reactants can significantly influence the outcome. For the reaction of isothiocyanates with amines, while many proceed efficiently at room temperature, heating can sometimes be necessary to drive the reaction to completion, especially with less reactive amines or isothiocyanates. nih.gov

In mechanochemical synthesis, parameters like milling frequency and the use of liquid-assisted grinding can be adjusted to reduce reaction times and ensure quantitative conversion. nih.gov For syntheses involving carbon disulfide, the stoichiometry of the reactants is a key factor; an excess of carbon disulfide can favor the formation of isothiocyanates, while a stoichiometric amount tends to produce symmetrical thioureas. nih.govbeilstein-journals.org The choice of base and solvent also plays a critical role in these reactions. nih.gov Recent studies have focused on optimizing conditions for on-DNA synthesis of thioureas, exploring parameters like pH and substrate equivalents to achieve efficient coupling while minimizing DNA degradation. researchgate.net

Table 1: Optimization of Reaction Conditions for Thiourea Synthesis

| Reactants | Method | Key Parameters Optimized | Outcome |

|---|---|---|---|

| Isocyanides, Amines, Sulfur | One-pot aqueous reaction | Solvent (Water:Acetonitrile ratio), Temperature, Excess of Sulfur | Reduction of sulfur excess and lower temperature led to decreased yields. researchgate.net |

| Amines, Carbon Disulfide | Condensation in aqueous medium | Reaction time, Temperature | Good to high yields for various di- and trisubstituted thioureas. organic-chemistry.org |

Green Chemistry Principles in Thiourea Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for thiourea synthesis, aligning with the principles of green chemistry. This includes the use of greener solvents, catalyst-free conditions, and energy-efficient techniques.

Water has been explored as a green solvent for the synthesis of thioureas. derpharmachemica.comacs.org "On-water" reactions of isothiocyanates with amines have been shown to be facile and chemoselective, with the added benefits of simple product isolation by filtration and the potential for recycling the water effluent. organic-chemistry.orgacs.org Deep eutectic solvents (DESs) have also emerged as green catalyst and reaction media systems for the preparation of monosubstituted thioureas using thiourea as a biocompatible thiocarbonyl source. rsc.orgrsc.org These DESs can often be recovered and reused for multiple cycles without a significant loss in activity. rsc.orgrsc.org

Mechanochemical synthesis, which involves grinding solid reactants together, is another green approach that minimizes or eliminates the need for solvents. nih.gov This technique has been successfully applied to the synthesis of a variety of thioureas with high yields and short reaction times. nih.gov Furthermore, catalyst-free methods, such as the reaction of aromatic primary amines with carbon disulfide in water under sunlight, have been developed for the synthesis of symmetric thiourea derivatives. nih.gov

Table 2: Green Chemistry Approaches in Thiourea Synthesis

| Green Principle | Synthetic Approach | Advantages |

|---|---|---|

| Use of Safer Solvents | "On-water" synthesis | Avoids toxic organic solvents, simple product isolation, recyclable solvent. acs.org |

| Deep Eutectic Solvents (DES) | Green catalyst and medium, recoverable and reusable. rsc.orgrsc.org | |

| Energy Efficiency | Mechanochemical synthesis | Solvent-free, reduced reaction times, high yields. nih.gov |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times. nih.gov | |

| Atom Economy | Isocyanide, amine, and sulfur reaction | All atoms of the reactants are incorporated into the final product. organic-chemistry.org |

Advanced Structural Characterization and Conformational Analysis of 1 3 Ethoxycarbonylphenyl 2 Thiourea

Spectroscopic Characterization Techniques for Thiourea (B124793) Derivativesmersin.edu.trnih.govnih.govbiointerfaceresearch.com

Spectroscopic techniques are indispensable tools for the characterization of newly synthesized compounds. For thiourea derivatives, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a wealth of information regarding the molecular structure, functional groups, and electronic environment. biointerfaceresearch.com These techniques are complementary, with each providing unique insights into the compound's identity and purity.

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular skeleton.

For 1-(3-ethoxycarbonylphenyl)-2-thiourea, the ¹H NMR spectrum provides distinct signals for each type of proton present in the molecule. The protons of the ethoxy group, the aromatic ring, and the N-H groups of the thiourea moiety all appear at characteristic chemical shifts. A reported ¹H NMR spectrum in DMSO-d₆ shows the expected signals, confirming the structure. chemicalbook.com The protons of the two N-H groups often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆ chemicalbook.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.32 | triplet | 3H | -CH₃ (ethoxy) |

| 4.32 | quartet | 2H | -CH₂- (ethoxy) |

| 7.44-7.47 | multiplet | 2H | Aromatic protons |

| 7.68-7.76 | multiplet | 3H | Aromatic protons |

| 8.05 | singlet | 1H | Aromatic proton |

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The spectrum for a thiourea derivative would typically show a characteristic signal for the thiocarbonyl (C=S) carbon in the range of 180-190 ppm. tubitak.gov.tr The carbons of the phenyl ring, the ester carbonyl, and the ethoxy group would also resonate at their expected chemical shifts.

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups. The N-H stretching vibrations of the thiourea group typically appear as sharp bands in the 3100-3400 cm⁻¹ region. The C=S (thiocarbonyl) stretching vibration is more complex due to coupling with other vibrations, but it is often observed in the 1090-1325 cm⁻¹ range. mersin.edu.tr The presence of the ester group would be confirmed by a strong C=O stretching band around 1700-1725 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Thiourea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1700 - 1725 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiourea and its derivatives typically exhibit absorption bands in the UV region corresponding to n→π* and π→π* electronic transitions associated with the thiocarbonyl group and the aromatic system. The position and intensity of these bands can be influenced by the substituents on the phenyl ring and the solvent polarity.

Crystallographic Investigations of Thiourea Structuresmersin.edu.trnih.govbiointerfaceresearch.com

While spectroscopic methods reveal the structure in solution, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique is crucial for understanding the precise bond lengths, bond angles, and torsional angles that define the molecular conformation.

Single-crystal X-ray diffraction analysis is the gold standard for determining the absolute structure of a crystalline solid. ijsr.inrsc.org For thiourea derivatives, these studies reveal that the N-C(S)-N core is typically planar or nearly planar. nih.gov The C=S bond length is generally around 1.71 Å, and the C-N bond distances are intermediate between single and double bonds, indicating resonance delocalization of the nitrogen lone pairs into the thiocarbonyl group. nih.govwikipedia.org

While a specific crystal structure for this compound is not detailed in the available literature, analysis of related N-aryl thiourea compounds shows that the orientation of the phenyl ring relative to the thiourea plane is a key structural feature, often described by a dihedral angle. This orientation is influenced by steric hindrance and the formation of intra- and intermolecular interactions.

The solid-state packing of thiourea derivatives is heavily influenced by a network of non-covalent interactions. mersin.edu.tr Hydrogen bonding is particularly dominant. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor.

A very common and robust structural motif in N-monosubstituted and N,N'-disubstituted thioureas is the formation of a centrosymmetric dimer through a pair of N-H···S hydrogen bonds. mersin.edu.trnih.gov This interaction creates a stable eight-membered ring, often referred to as an R²₂(8) graph set motif.

In this compound, other interactions are also expected to play a significant role in the crystal packing:

C-H···S and C-H···O Interactions: The aromatic C-H groups and the aliphatic C-H groups of the ethoxy substituent can act as weak hydrogen bond donors to the thiocarbonyl sulfur or the ester carbonyl oxygen atoms of neighboring molecules. mersin.edu.tr

π-π Interactions: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Chalcogen Bonds: The sulfur atom of the thiourea group can act as a Lewis base and participate in chalcogen bonding with electrophilic regions of neighboring molecules.

These combined interactions lead to the formation of complex three-dimensional supramolecular architectures. mersin.edu.tr

Tautomerism and Conformational Dynamics in Thiourea Systemsresearchgate.net

Thiourea derivatives can exhibit both tautomerism and conformational isomerism, which can significantly affect their chemical behavior.

Tautomerism: Thiourea can exist in two tautomeric forms: the thione form (containing the C=S double bond) and the thiol form (containing an S-H bond and a C=N double bond), also known as an isothiourea. wikipedia.org For most simple thioureas in solution and in the solid state, the thione tautomer is overwhelmingly predominant. wikipedia.orgtsijournals.com The equilibrium can be influenced by factors such as solvent and pH.

Conformational Dynamics: The planarity of the thiourea backbone and the partial double-bond character of the C-N bonds restrict rotation, leading to the possibility of different conformers. nih.govresearchgate.net For N-substituted thioureas, the orientation of the substituents with respect to the C=S bond can be described as syn or anti (or Z/E). marmara.edu.tracs.org In this compound, different conformations can arise from rotation around the C(phenyl)-N bond and the C(thioamide)-N bond. The preferred conformation is a balance between steric effects and the formation of stabilizing intramolecular hydrogen bonds, for instance, between an N-H group and the ester carbonyl oxygen. mersin.edu.tr In solution, there can be an equilibrium between different conformers, while in the solid state, the molecule typically adopts a single, low-energy conformation. researchgate.netmarmara.edu.tr

Coordination Chemistry of 1 3 Ethoxycarbonylphenyl 2 Thiourea As a Ligand

Multifarious Coordination Modes of Thiourea (B124793) Ligands with Metal Ions

Thiourea derivatives are structurally adaptable ligands renowned for their ability to form stable complexes with various metal ions. nih.gov This versatility stems from the presence of multiple nucleophilic donor atoms (sulfur and nitrogen) and their capacity for simultaneous σ-donation and π-acidity. nih.govresearchgate.net These electronic characteristics, combined with the potential for intramolecular hydrogen bonding, allow thiourea-based ligands to adopt several coordination modes. nih.gov The specific mode of coordination is often influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the steric and electronic properties of the substituents on the thiourea backbone. mdpi.com

The most common monodentate coordination mode for thiourea ligands involves the soft sulfur atom of the thiocarbonyl (C=S) group. mdpi.com As a soft donor, sulfur shows a strong affinity for soft metal ions such as Ag(I), Au(I), Pt(II), Pd(II), Cu(I), and Hg(II). researchgate.netcardiff.ac.uk In this mode, the ligand typically acts as a neutral molecule, donating a lone pair of electrons from the sulfur atom to the metal center. tandfonline.com This type of coordination is often observed in neutral reaction media. mdpi.com

Bidentate coordination, where the ligand binds to a single metal center through two donor atoms, leads to the formation of stable chelate rings. For thiourea derivatives, several bidentate modes are possible.

S,N-Bidentate Chelation: Coordination can occur through the sulfur atom and one of the nitrogen atoms of the thiourea core. mdpi.com This results in the formation of a four-membered metallocycle. tandfonline.com This mode often occurs when the ligand is deprotonated in a basic medium, acting as a monoanionic ligand. mdpi.com

S,O-Bidentate Chelation: For N-acyl thioureas like 1-(3-ethoxycarbonylphenyl)-2-thiourea, a particularly stable coordination mode involves chelation through the thiocarbonyl sulfur atom and the carbonyl oxygen atom from the ethoxycarbonyl group. researchgate.nettandfonline.com This arrangement forms a highly stable six-membered pseudo-aromatic ring. cardiff.ac.uk This S,O-chelation is common for transition metals and typically involves the deprotonation of the ligand, which then coordinates as a monoanionic species. researchgate.net The stability of this six-membered ring is a significant driving force for this coordination preference. tandfonline.com

Beyond simple monodentate and bidentate modes, thiourea ligands can participate in more complex coordination architectures.

Bridging Coordination: A single thiourea ligand can bridge two or more metal centers. mdpi.com The sulfur atom, with its multiple lone pairs, is well-suited to act as a bridging donor, leading to the formation of dimeric or polymeric structures. researchgate.net This bridging can result in unique magnetic and electronic properties in the resulting polynuclear complexes.

Polydentate Coordination: Thiourea derivatives that incorporate additional donor groups can act as polydentate ligands, binding to a metal center through three or more atoms. nih.govyoutube.com For instance, bis(thiourea) ligands can form multiple chelate rings with a single metal ion, leading to highly stable complexes due to the chelate effect—the enhanced stability of complexes containing polydentate ligands compared to those with an equivalent number of monodentate ligands. nih.govyoutube.com

Formation and Characterization of Metal Complexes with this compound and Derivatives

The formation of metal complexes with this compound leverages its versatile coordination capabilities, particularly its tendency to act as an S,O-bidentate chelating agent. The resulting complexes are characterized using a combination of spectroscopic and structural methods to elucidate their composition and geometry.

The synthesis of metal complexes with thiourea derivatives is typically straightforward. A common method involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.com The reaction is often carried out by mixing stoichiometric amounts of the ligand and the metal salt, frequently in a 2:1 ligand-to-metal molar ratio, and stirring at room temperature or under reflux. mdpi.com

The coordination mode and the final structure of the complex can be controlled by the reaction conditions. For example, carrying out the synthesis in the presence of a base like triethylamine (B128534) (Et₃N) can facilitate the deprotonation of the thiourea N-H proton, promoting anionic bidentate chelation. mdpi.com In contrast, reactions in neutral media are more likely to yield complexes where the ligand is coordinated as a neutral monodentate species. mdpi.com The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration, followed by washing with the solvent to remove unreacted starting materials. chemicalbook.comnih.gov

A comprehensive suite of analytical techniques is employed to confirm the formation of the complexes and determine their structures.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's coordination mode. Upon complexation, significant shifts in the vibrational frequencies of the donor groups are observed. A decrease in the frequency of the ν(C=S) band is a strong indicator of coordination through the sulfur atom. mdpi.com Changes in the position and shape of the ν(N-H) and ν(C=O) bands can confirm the involvement of nitrogen and oxygen atoms in coordination. mdpi.com The disappearance of the ν(N-H) stretching vibration is evidence of ligand deprotonation during complex formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the complexes in solution. Coordination to a metal ion typically causes a downfield shift (to a higher ppm value) of the signals for protons adjacent to the donor atoms, such as the N-H protons. mdpi.commdpi.com In ¹³C NMR, the signal for the thiocarbonyl carbon (C=S) often shifts downfield upon coordination through sulfur, reflecting a decrease in its electron density. mdpi.com

Electronic (UV-Vis) Spectroscopy: For complexes of transition metals, UV-Vis spectroscopy is used to study the d-d electronic transitions. The position and number of these absorption bands provide information about the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). cardiff.ac.uk

The table below summarizes typical spectroscopic shifts observed upon complexation of a thiourea derivative.

| Spectroscopic Technique | Key Band/Signal | Observation upon S-Coordination | Observation upon S,O-Coordination |

| IR Spectroscopy | ν(N-H) | Shift in frequency | Shift or disappearance (deprotonation) |

| ν(C=O) | No significant change | Shift to lower frequency | |

| ν(C=S) | Shift to lower frequency | Shift to lower frequency | |

| ¹H NMR | δ(N-H) | Downfield shift | Downfield shift or disappearance |

| ¹³C NMR | δ(C=S) | Downfield shift | Downfield shift |

Structural Characterization:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. researchgate.net Studies on related acylthiourea complexes have revealed various geometries, including distorted square planar Co(III) complexes and both monodentate and bidentate Pd(II) complexes.

Other Techniques: Molar conductivity measurements can be used to determine whether a complex is an electrolyte or non-electrolyte in solution. mdpi.com Magnetic susceptibility measurements help determine the number of unpaired electrons in a complex and provide insight into the oxidation state and geometry of the metal ion.

The table below lists coordination geometries observed for various metal ions with substituted thiourea ligands.

| Metal Ion | Typical Coordination Number | Observed Geometries |

| Co(II), Fe(II) | 6 | High-spin Octahedral researchgate.net |

| Ni(II) | 4, 6 | Tetrahedral, Square Planar, Octahedral cardiff.ac.ukresearchgate.net |

| Cu(II) | 4, 6 | Dimeric Square Planar, Distorted Octahedral researchgate.net |

| Pd(II), Pt(II) | 4 | Square Planar mdpi.com |

Geometric Shapes and Electronic Configurations of Metal Centers in Thiourea Complexes

The coordination of this compound to metal centers gives rise to a variety of geometric shapes, largely dictated by the electronic configuration of the metal ion, its oxidation state, and the stoichiometry of the complex. Substituted thiourea ligands are known to form complexes with diverse geometries, including tetrahedral, square planar, trigonal planar, and octahedral arrangements. rsc.orguobasrah.edu.iqamazonaws.com

Metal ions with a d¹⁰ electronic configuration, such as Cu(I) and Zn(II), frequently exhibit a tetrahedral geometry when coordinated with four thiourea ligands. rsc.orgcardiff.ac.uk This arrangement is electronically favored for these ions. For instance, in related N,N'-substituted thiourea complexes, Cu(I) and Zn(II) centers are often found in a distorted tetrahedral environment. rsc.orgcardiff.ac.uk Conversely, metal ions that favor a square planar geometry, such as Ni(II) (d⁸) and Cu(II) (d⁹), can form such complexes with thiourea-type ligands. rsc.orgcardiff.ac.uk Pd(II) and Pt(II) complexes also show a strong tendency for square planar coordination. amazonaws.com

Octahedral geometries are common for a range of transition metals, including Co(II) and Ni(II), particularly when six monodentate thiourea ligands or a combination of thiourea and other ligands coordinate to the metal center. uobasrah.edu.iqnih.govresearchgate.net In some cases, the nature of the anion in the metal salt used can influence the final geometry. For example, studies on N-(hydroxy)-N,N-diphenyl thiourea showed that a copper nitrate (B79036) salt resulted in a distorted octahedral structure, while other copper salts led to dimeric square-planar geometries. amazonaws.com

A less common but notable geometry is the trigonal planar arrangement, which has been observed for some Cu(I) complexes where the metal ion is coordinated to three sulfur atoms from the thiourea ligands. rsc.orguobasrah.edu.iq The electronic configuration of the metal center is a key determinant of the complex's properties. Complexes with d¹⁰ metal centers like Cu(I) are diamagnetic, while those with unpaired d-electrons, such as Cu(II) or Co(II), are paramagnetic.

| Metal Ion | Electronic Configuration | Common Geometries | Example from Related Compounds |

|---|---|---|---|

| Cu(I) | d¹⁰ | Tetrahedral, Trigonal Planar | Distorted tetrahedral and trigonal planar geometries are observed in various Cu(I) thiourea complexes. rsc.orguobasrah.edu.iq |

| Cu(II) | d⁹ | Square Planar, Distorted Octahedral | Square planar geometry is noted in some Cu(II) complexes with N,N'-substituted thioureas. rsc.orgcardiff.ac.uk |

| Ni(II) | d⁸ | Square Planar, Octahedral, Tetrahedral | Square planar and octahedral geometries are commonly reported for Ni(II) thiourea complexes. rsc.orgamazonaws.comresearchgate.net |

| Zn(II) | d¹⁰ | Tetrahedral | Zn(II) typically forms tetrahedral complexes with substituted thiourea ligands. rsc.orgcardiff.ac.uk |

| Co(II) | d⁷ | Tetrahedral, Octahedral | High-spin octahedral and tetrahedral geometries are known for Co(II) complexes. uobasrah.edu.iqamazonaws.com |

| Pd(II) / Pt(II) | d⁸ | Square Planar | These ions have a strong preference for square planar geometry with thiourea-type ligands. amazonaws.com |

Ligand Electronic Properties and Their Influence on Metal Coordination

This compound is a structurally versatile ligand due to its combination of σ-donating and π-acidic characteristics. nih.gov The thiourea moiety contains both soft (sulfur) and hard (nitrogen) donor atoms, allowing for multiple modes of coordination. researchgate.net Typically, simple thioureas coordinate to metal ions as neutral monodentate ligands through the soft sulfur atom. uobasrah.edu.iqmdpi.com However, the presence of substituents on the nitrogen atoms significantly alters the electronic properties and coordination behavior.

The this compound ligand can exist in tautomeric forms (thione ↔ thiol), which facilitates its coordination in different modes. The introduction of the phenyl ring and the ethoxycarbonyl group modifies the electron density distribution across the molecule. The ethoxycarbonyl group at the meta-position of the phenyl ring acts as an electron-withdrawing group. This electronic effect reduces the electron density on the nitrogen atom attached to the phenyl ring, which in turn influences the acidity of the N-H protons and the donor strength of the adjacent sulfur atom. nih.govwaikato.ac.nz

This modification of electronic properties allows for different coordination possibilities:

Monodentate S-coordination: The ligand can act as a neutral ligand, bonding through the sulfur atom, which is the most common mode for simple thioureas. mdpi.com

Bidentate S,N-chelation: The ligand can be deprotonated at one of the nitrogen atoms to act as a monoanionic ligand, forming a stable four-membered chelate ring with the metal center through the sulfur and one nitrogen atom. researchgate.nettandfonline.com The electron-withdrawing substituent can increase the acidity of the N-H proton, facilitating this deprotonation and chelation process. waikato.ac.nz

Spectroscopic studies, particularly infrared (IR) and nuclear magnetic resonance (NMR), are crucial for elucidating the coordination mode. In S-coordinated complexes, the C=S stretching vibration in the IR spectrum typically shifts to a lower frequency, while the C-N stretching frequency shifts to a higher frequency. mdpi.comamazonaws.com In contrast, for S,N-chelated complexes, the disappearance of the N-H vibration confirms deprotonation. mdpi.comresearchgate.net 13C NMR spectra also provide evidence of coordination; a downfield shift of the thiocarbonyl carbon signal suggests coordination through the sulfur atom due to a decrease in electron density. mdpi.com

Stability and Reactivity of this compound Metal Complexes

The stability of metal complexes formed with this compound is a function of both thermodynamic and kinetic factors. Thermodynamic stability often relates to the strength of the metal-ligand bonds, while kinetic stability pertains to the rate at which the complex undergoes reactions such as ligand substitution or decomposition.

Thermodynamic Stability: The stability of transition metal complexes with many ligands, including thioureas, often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org This suggests that complexes of Cu(II) are generally among the most stable, followed by Ni(II). The formation of a chelate ring, as in bidentate S,N-coordination, significantly enhances the thermodynamic stability of the complex compared to its monodentate analogue, an effect known as the chelate effect. Given that the 3-ethoxycarbonylphenyl substituent can promote S,N chelation, it is expected to form highly stable complexes with metals like Cu(II) and Ni(II).

Reactivity and Thermal Stability: The reactivity of these complexes involves their susceptibility to ligand exchange, redox reactions, and decomposition. Thiourea ligands themselves can act as reducing agents; for instance, they are known to reduce Cu(II) to Cu(I) during the coordination reaction. rsc.orguobasrah.edu.iq

| Related Complex | Decomposition Onset (°C) | Number of Decomposition Steps | Final Product |

|---|---|---|---|

| N-(1,10-biphenyl)-2-chlorobenzoylthiourea-Ni(II) | Not specified | Three | Metal Oxide/Sulfide (B99878) |

| N-(1,10-biphenyl)-2-chlorobenzoylthiourea-Cu(II) | Not specified | Three | Metal Oxide/Sulfide |

| N-(1,10-biphenyl)-2-chlorobenzoylthiourea-Co(II) | Not specified | Four | Metal Oxide/Sulfide |

| Zn(tu)₂Cl₂ (tu = thiourea) | ~200 °C | Multiple | Not specified |

Table 2: Illustrative thermal decomposition data for metal complexes of related thiourea derivatives. ksu.edu.trresearchgate.net

Catalytic Roles of Thiourea Based Systems, Including 1 3 Ethoxycarbonylphenyl 2 Thiourea Derivatives

Thioureas as Hydrogen Bond Donor Organocatalysts

The catalytic activity of thiourea (B124793) derivatives is rooted in the acidic nature of the two N-H protons. wikipedia.org The presence of the sulfur atom, which is less electronegative than oxygen, makes thioureas generally stronger hydrogen bond donors compared to their urea (B33335) counterparts. wikipedia.org By substituting the nitrogen atoms with electron-withdrawing groups, the acidity of the N-H protons can be significantly enhanced, thereby increasing the catalyst's ability to activate substrates. wikipedia.org A prime example is Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which is highly effective due to its electron-deficient aromatic rings. wikipedia.org

The primary mechanism of action for thiourea organocatalysts involves the formation of a double hydrogen bond with an electrophilic functional group on the substrate, such as a carbonyl, nitro, or imine group. wikipedia.org This "clamp-like" binding brings the catalyst and substrate into close proximity, lowers the energy of the transition state, and increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org This non-covalent "partial protonation" is a key feature of thiourea catalysis, allowing for activation under mild and nearly neutral conditions. wikipedia.org The interaction is specific and can lead to high levels of stereocontrol when a chiral thiourea derivative is used.

Applications in Asymmetric Catalysis for Enantioselective Transformations

Chiral thiourea derivatives are extensively used in asymmetric catalysis to produce enantiomerically enriched products. rsc.org The stereochemical outcome of these reactions is directed by the chiral environment created by the catalyst around the substrate.

The asymmetric Michael addition is one of the most powerful carbon-carbon bond-forming reactions and has been a significant area of application for thiourea organocatalysts. rsc.org In these reactions, the thiourea catalyst activates an α,β-unsaturated compound (the Michael acceptor), such as a nitroolefin, by forming hydrogen bonds with the nitro group, thereby lowering its LUMO and facilitating the conjugate addition of a nucleophile (the Michael donor), like a 1,3-dicarbonyl compound. libretexts.org When a bifunctional thiourea catalyst containing a basic moiety (e.g., a tertiary amine) is used, it can simultaneously activate the nucleophile through deprotonation, leading to a highly organized transition state and excellent enantioselectivity. researchgate.net

Catalysis in Multicomponent Reactions (MCRs)

Thiourea-based organocatalysts, including aryl derivatives like 1-(3-ethoxycarbonylphenyl)-2-thiourea, are recognized for their exceptional catalytic activity in a variety of chemical transformations, most notably in multicomponent reactions (MCRs). rsc.org MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, saving time, resources, and reducing waste. nih.gov The catalytic efficacy of thiourea derivatives in these reactions stems from their unique ability to act as dual hydrogen-bond donors. rsc.org

The two N-H protons of the thiourea moiety can form strong hydrogen bonds with electrophilic substrates, such as carbonyl or imine groups, thereby activating them towards nucleophilic attack. This "double H-bonding activation process" is a cornerstone of their catalytic power. rsc.org In bifunctional thiourea catalysts, which incorporate a basic site (like a tertiary amine) alongside the thiourea group, a simultaneous dual activation of both the electrophile and the nucleophile can be achieved, further enhancing reaction rates and stereoselectivity. rsc.org

Aryl thioureas bearing electron-withdrawing groups, such as the ethoxycarbonyl group in this compound, exhibit enhanced hydrogen-bonding capabilities. Research has shown that aryl thioureas with ester or sulfone groups can be highly effective catalysts. scispace.comresearchgate.net For instance, studies comparing different aryl thiourea derivatives demonstrated that those with two ester groups in the meta position, or a single, strongly electron-withdrawing sulfone group, showed significantly stronger hydrogen bonding and catalytic activity. scispace.com This suggests that the electronic properties of the phenyl ring substituent are crucial for tuning the catalyst's effectiveness.

Thiourea derivatives have been successfully employed as catalysts in a range of important MCRs, including the Biginelli and Strecker reactions. researchgate.netlibretexts.org These reactions are fundamental for the synthesis of biologically active heterocyclic compounds like dihydropyrimidines and α-amino nitriles. researchgate.netlibretexts.org The ability of these organocatalysts to operate under mild, often metal-free conditions makes them an attractive option in green chemistry and medicinal chemistry for the efficient synthesis of complex molecules. rsc.org

Table 1: Examples of Multicomponent Reactions Catalyzed by Thiourea Derivatives

| Reaction Type | Catalyst Type | Reactants | Product Type | Key Feature |

| Biginelli Reaction | Chiral Bifunctional Thiourea | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidines | Enantioselective synthesis of pharmacologically important heterocycles. researchgate.net |

| Strecker Synthesis | Chiral Thiourea | Imine, HCN source | α-Amino nitriles | Asymmetric synthesis of precursors for α-amino acids with high enantioselectivity. libretexts.org |

| Michael Addition | Bifunctional Amino-Thiourea | 1,3-Dicarbonyl compound, nitroolefin | γ-Nitro carbonyl compounds | Catalyst activates both nucleophile (via base) and electrophile (via H-bonding). researchgate.net |

| Ugi Four-Component Reaction | Aryl Thiourea with Ester Groups | Isocyanide, amine, aldehyde, carboxylic acid | α-Acylamino carboxamides | Demonstrates the applicability of ester-substituted aryl thioureas in complex MCRs. scispace.com |

Metal-Thiourea Complexes as Catalysts in Organic Transformations

The versatility of thiourea derivatives extends to their use as ligands in coordination chemistry, forming stable and catalytically active complexes with a wide range of transition metals. rsc.orgnih.gov The thiourea moiety can bind to metal centers in several ways: as a monodentate ligand through the soft sulfur atom, or as a bidentate chelating ligand involving both sulfur and nitrogen atoms. nih.govuobasrah.edu.iq This flexible coordination behavior allows for the creation of diverse metal complexes with tailored catalytic properties. uobasrah.edu.iq

Metal-thiourea complexes have emerged as effective catalysts in various organic transformations, including important carbon-carbon bond-forming reactions. ajbasweb.com Palladium-thiourea complexes, in particular, have shown significant promise. They have been successfully utilized as homogeneous catalysts in reactions like the Heck and Suzuki-Miyaura cross-coupling reactions. ajbasweb.comrsc.orgresearchgate.net In these catalytic systems, the thiourea ligand can replace traditional phosphine (B1218219) ligands, offering advantages such as greater stability towards air and moisture and unique electronic and steric tunability. researchgate.net

For example, a palladium(II) complex with an N-acylthiourea ligand demonstrated high efficiency in the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. rsc.org Similarly, a palladium(II) complex of (N-pentanoylthioreido)-N'-propanoic acid was an effective catalyst for the Heck reaction, achieving complete conversion of starting materials. ajbasweb.com The coordination of the thiourea ligand to the palladium center via nitrogen and sulfur atoms was confirmed by spectroscopic analysis. researchgate.net

Copper complexes with substituted thiourea ligands have also been synthesized and investigated. nih.govprimescholars.com Depending on the substituents on the thiourea ligand, these complexes can adopt different structures, such as mononuclear species where the ligand chelates via S and N atoms, or dimeric "sandwich-type" structures. nih.gov These complexes are not only studied for their catalytic potential but also for their significant biological activities. nih.govsamipubco.com The formation of stable complexes is facilitated by the strong affinity of the sulfur donor atom for soft metal ions like Cu(I), Pd(II), and Ag(I). uobasrah.edu.iqprimescholars.comresearchgate.net

Table 2: Catalytic Applications of Metal-Thiourea Complexes

| Metal | Ligand Type | Reaction Type | Substrates | Product | Catalyst Performance |

| Palladium(II) | N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea | Suzuki-Miyaura Coupling | Aryl halides, arylboronic acids | Biaryls | Efficient catalyst for C-C bond formation. rsc.org |

| Palladium(II) | (N-pentanoylthioreido)-N'-propanoic acid | Heck Coupling | Iodobenzene, methyl acrylate | Methyl cinnamate | 100% conversion with 1.0 mol% catalyst loading. ajbasweb.com |

| Palladium(II) | N'-2-(5-picolyl)-N-4-bromobenzoylthiourea | Heck Coupling | Aryl halide, olefin | Substituted olefin | 83.8% conversion, demonstrating good catalytic activity. researchgate.net |

| Iron(II) | Silica-supported N-acylthiourea | Transfer Hydrogenation | Ketones, carbonyl compounds | Alcohols | Heterogeneous catalyst for the reduction of carbonyls. rsc.org |

| Copper(II) | 3-(trifluoromethyl)phenylthiourea derivatives | N/A (Studied for bioactivity) | N/A | N/A | Ligands coordinate in a bidentate (S,N) fashion; complexes show antimicrobial activity. nih.gov |

Supramolecular Chemistry and Inclusion Phenomena of Thiourea Compounds

Non-Covalent Interactions Governing Supramolecular Assembly

The self-assembly and resulting crystal packing of thiourea (B124793) derivatives are primarily dictated by a range of non-covalent interactions. mersin.edu.tr The thiourea backbone, with its N-H donor groups and sulfur acceptor atom, is a powerful motif for directing molecular organization. nih.gov

Hydrogen bonds are the principal force in the crystal engineering of thiourea compounds. mersin.edu.trnih.gov The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the thiocarbonyl sulfur (C=S) is a reliable acceptor. In 1-(3-Ethoxycarbonylphenyl)-2-thiourea, two primary types of hydrogen bonds are expected to govern its crystal structure:

N-H···S Interactions: This is the most common and robust hydrogen-bonding motif in thiourea derivatives. It frequently leads to the formation of centrosymmetric dimers, creating a characteristic ring pattern that serves as a fundamental building block for more extended structures. semanticscholar.org

N-H···O Interactions: The presence of the ethoxycarbonyl group introduces a carbonyl oxygen (C=O) which can act as a strong hydrogen bond acceptor. This allows for the formation of intramolecular or intermolecular N-H···O bonds, which can influence the conformation of the molecule and lead to the creation of chains or sheet-like architectures. semanticscholar.orgrsc.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Atom | Type of Interaction | Common Supramolecular Motif |

|---|---|---|---|

| Thiourea N-H | Thiocarbonyl Sulfur (S) | Intermolecular | Centrosymmetric R²₂(8) Dimer |

| Thiourea N-H | Carbonyl Oxygen (O) | Inter- or Intramolecular | Chain, Sheet |

This table is illustrative, based on common motifs in related thiourea derivatives.

The phenyl ring in this compound facilitates π-π stacking interactions, which are crucial in stabilizing the crystal packing, often in conjunction with hydrogen bonds. rsc.orgnih.gov These interactions occur between the electron clouds of adjacent aromatic rings. While various geometries are possible, parallel-displaced stacking is common in aromatic compounds, where the rings are parallel but shifted relative to one another. mdpi.commdpi.com

Thiourea Inclusion Compounds and Host-Guest Systems

Thiourea is renowned for its ability to form crystalline inclusion compounds, also known as clathrates. taylorfrancis.comwikipedia.org In these structures, the "host" thiourea molecules create a lattice containing channels or cavities that can encapsulate "guest" molecules. wikipedia.orgresearchgate.net This host-guest chemistry is highly dependent on the structure of the host lattice.

The classic thiourea inclusion compound features a host lattice with a tunnel-like structure. taylorfrancis.com This structure is formed through a network of hydrogen-bonded thiourea molecules that assemble into a hexagonal framework. This arrangement is typically not stable on its own and requires the presence of suitable guest molecules to crystallize. researchgate.net

For a substituted derivative like this compound, the formation of such a classic tunnel structure may be sterically hindered by the bulky ethoxycarbonylphenyl group. However, the potential for other forms of host-guest complexes or layered inclusion structures cannot be entirely ruled out without specific experimental evidence.

The channels in thiourea's hexagonal host structure are larger in diameter than those formed by its analogue, urea (B33335). taylorfrancis.com This allows thiourea to accommodate a more diverse range of guest molecules, particularly those with branching or cyclic structures. Typical guests for thiourea clathrates include cyclohexane (B81311) and its derivatives, as well as various organometallic compounds. taylorfrancis.com The selectivity of the host is determined by the size and shape of the guest molecule, which must fit snugly within the host's channels to stabilize the crystal lattice.

Self-Assembly and Supramolecular Architectures

The process of self-assembly in thiourea derivatives is a result of the combined influence of the non-covalent interactions described above. mersin.edu.tr The directional and specific nature of hydrogen bonding, complemented by the weaker but significant π-π stacking and van der Waals forces, guides the spontaneous organization of molecules into well-defined, thermodynamically stable superstructures.

For this compound, it is anticipated that N-H···S hydrogen bonds would lead to the formation of dimers, which could then be linked into larger assemblies, such as chains or sheets, through N-H···O interactions and stabilized by π-π stacking of the phenyl rings. nih.govnih.govresearchgate.net The final supramolecular architecture represents the most stable energetic arrangement of these competing and cooperating intermolecular forces.

Computational Chemistry Investigations of 1 3 Ethoxycarbonylphenyl 2 Thiourea

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting the geometry, electronic properties, and reactivity of a molecule like 1-(3-Ethoxycarbonylphenyl)-2-thiourea.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is geometry optimization. Using DFT methods, researchers can determine the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency analysis is typically performed. nih.govwisc.eduresearchgate.netnih.gov This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Quantum Chemical Descriptors (e.g., HOMO-LUMO Gap, Electronegativity, Hardness, Electrophilicity)

From the optimized electronic structure, several quantum chemical descriptors can be calculated to predict the molecule's reactivity. rasayanjournal.co.inuac.bj These are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net

Electronegativity (χ): This descriptor measures the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." Softness is the reciprocal of hardness.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing insight into its behavior as an electrophile in chemical reactions.

A representative table for such data, if available for this compound, would appear as follows:

| Quantum Descriptor | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | Data not available |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | Data not available |

| Chemical Softness | S | 1/η | Data not available |

| Electrophilicity Index | ω | χ²/2η | Data not available |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govnih.govuobabylon.edu.iqnih.govd-nb.infojppres.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. The simulation places the ligand in the binding site of the receptor and calculates a "docking score," which estimates the strength of the interaction. Analysis of the docked pose reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, an MD simulation could be used to study its conformational flexibility in different solvent environments. When combined with docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex. jppres.com By simulating the complex over a period of nanoseconds, researchers can observe how the ligand's position and interactions within the binding site evolve, providing a more realistic understanding of the binding stability than static docking alone.

Analysis of Intermolecular Interactions (e.g., Non-Covalent Interaction (NCI) Index, Energy Decomposition Analysis (EDA))

To gain a deeper understanding of the forces governing molecular interactions, advanced analyses like the Non-Covalent Interaction (NCI) index and Energy Decomposition Analysis (EDA) are employed.

Non-Covalent Interaction (NCI) Index: The NCI index is a method for visualizing weak, non-covalent interactions in real space based on the electron density and its derivatives. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov It generates 3D plots that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion, which are crucial for understanding molecular recognition and complex stability.

Energy Decomposition Analysis (EDA): EDA is a method that partitions the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer energies. scm.comsemanticscholar.orgrsc.orgresearchgate.netrsc.org This analysis provides quantitative insight into the nature of the chemical bond or intermolecular interaction, clarifying which forces are most significant in stabilizing a given molecular complex.

Prediction of Reaction Mechanisms and Catalytic Pathways

Computational chemistry, particularly DFT, is widely used to elucidate reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated energy barriers for a chemical reaction involving this compound. researchgate.netresearchgate.net This allows for the prediction of the most likely reaction pathways, the study of catalytic cycles, and an understanding of the factors that control reaction rates and selectivity.

Analytical Applications and Sensing Capabilities of Thiourea Derivatives

Thiourea-Based Reagents for Metal Ion Detection and Separation

The fundamental structure of thiourea (B124793), featuring a soft sulfur donor and hard nitrogen donors, makes its derivatives excellent candidates for complexation with a wide range of metal ions. This property is frequently exploited for the detection and separation of metals from various matrices.

Solvent Extraction Methodologies

Solvent extraction is a widely used technique for the separation and preconcentration of metal ions. It involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase, facilitated by a complexing agent or extractant. Thiourea derivatives are often employed as extractants due to their selectivity towards certain metal ions. The process typically involves the formation of a neutral, lipophilic metal-ligand complex that is soluble in the organic solvent.

While numerous studies have demonstrated the effectiveness of various N-aryl and N-acyl thioureas in the solvent extraction of metals like cadmium, iridium, and precious metals, no specific studies detailing the use of 1-(3-Ethoxycarbonylphenyl)-2-thiourea as an extractant, including data on its extraction efficiency, pH dependence, or selectivity for specific metal ions, have been reported.

Electrochemical Behavior of Thiourea Compounds and Their Complexes

The electrochemical properties of thiourea derivatives are of interest for the development of electrochemical sensors. The thiocarbonyl group can undergo electrochemical oxidation or reduction, and the presence of metal ions can significantly alter this behavior upon complexation. Techniques like cyclic voltammetry are used to study the redox potentials of these compounds and their metal complexes, providing a basis for quantitative detection methods.

Studies on the electrochemical behavior of thiourea itself are common, detailing its oxidation processes in various media. Similarly, the electrochemical properties of some specific N-substituted thiourea derivatives have been investigated. However, there are no available studies that specifically report on the electrochemical behavior, cyclic voltammetry data, or the properties of metal complexes of this compound.

Development of Chemosensors and Recognition Systems

Chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a measurable change, often in color (colorimetric) or fluorescence (fluorometric). Thiourea derivatives are frequently incorporated into chemosensor design as the ion recognition unit (ionophore). The binding of a metal ion to the thiourea group can induce changes in the electronic properties of an attached signaling unit (chromophore or fluorophore), leading to a detectable response.

A significant body of research exists on the design and synthesis of thiourea-based chemosensors for a variety of ions, including mercury(II), copper(II), and various anions. These sensors often exhibit high sensitivity and selectivity. Despite this broad interest, there is no specific research available that describes the design, synthesis, or application of a chemosensor system based on the this compound scaffold.

Future Research Directions and Emerging Trends for 1 3 Ethoxycarbonylphenyl 2 Thiourea in Chemical Science

Exploration of Novel Synthetic Methodologies for Diversification

The future development of applications for 1-(3-Ethoxycarbonylphenyl)-2-thiourea hinges on the ability to generate a wide array of structurally diverse analogues. While established synthetic routes, such as the reaction between ethyl 3-aminobenzoate (B8586502) and potassium thiocyanate (B1210189), provide a reliable foundation, future research will focus on more advanced and sustainable methodologies. chemicalbook.com

Emerging trends point towards the adoption of greener synthetic practices. This includes the exploration of solvent-free reaction conditions and mechanochemical methods, such as resonant acoustic mixing (RAM), which can enhance reactivity, reduce waste, and simplify product purification. rsc.org Another key area is the development of one-pot, multicomponent reactions to construct more complex thiourea (B124793) derivatives in a single, efficient step, which is a powerful strategy in modern organic synthesis. rsc.orgresearchgate.net

Furthermore, diversifying the molecular structure is a primary objective. This can be achieved by modifying the starting materials, for instance, by reacting various substituted anilines with isothiocyanates to create a library of N-acyl thiourea derivatives. mdpi.com The ethoxycarbonyl group on the phenyl ring also serves as a reactive handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the attachment of other functional units and the creation of multifunctional molecules.

Table 1: Potential Methodologies for Synthetic Diversification

| Methodology | Description | Potential Outcome for this compound |

|---|---|---|

| Mechanochemistry | Using mechanical force (e.g., ball milling, RAM) to induce chemical reactions, often in the absence of solvents. rsc.org | Environmentally friendly, high-yield synthesis of derivatives with reduced waste. |

| Multicomponent Reactions | Combining three or more reactants in a single operation to form a complex product that contains portions of all starting materials. rsc.org | Rapid assembly of complex thiourea structures with diverse functionalities for screening in various applications. |

| Flow Chemistry | Performing reactions in a continuous-flow reactor, offering precise control over reaction parameters and enabling safer, scalable synthesis. | Improved scalability and safety for the production of the parent compound and its derivatives. |

| Post-Synthetic Modification | Chemically modifying the core structure after its initial synthesis. | Functionalization of the ester group to introduce new chemical moieties, such as polymers, biomolecules, or reporter tags. |

Design of Advanced Coordination Complexes with Tailored Reactivity

The thiourea functional group is an excellent ligand for a wide range of metal ions due to the presence of both sulfur and nitrogen donor atoms. nih.govresearchgate.net This allows this compound to form stable coordination complexes. Future research in this area will move beyond simple complex formation towards the rational design of advanced metal complexes with specific, tailored functions.

A significant emerging trend is the development of thiourea-metal complexes as therapeutic agents. nih.govnih.gov By carefully selecting the metal center (e.g., gold, silver, platinum, copper) and modifying the thiourea ligand, researchers can fine-tune the cytotoxic properties of the resulting complexes to target cancer cells. nih.govnih.gov The versatility of the thiourea ligand allows it to coordinate in various modes (e.g., monodentate through sulfur, or bidentate chelation using both sulfur and nitrogen), which influences the geometry and reactivity of the final complex. mdpi.com

Another promising direction is the use of these coordination compounds in catalysis. Metal complexes derived from thiourea ligands can act as catalysts for a variety of organic transformations. Future work will involve designing complexes where the metal center acts as the primary catalytic site, while the this compound ligand modulates its electronic properties and steric environment to control reactivity and selectivity.

Table 2: Potential Metal Complexes and Their Future Applications

| Metal Ion | Potential Coordination Mode | Emerging Application Area | Research Goal |

|---|---|---|---|

| Platinum(II)/Palladium(II) | Bidentate (S,N-chelation) mdpi.com | Anticancer Agents | Design of complexes with enhanced cytotoxicity and selectivity against specific cancer cell lines. nih.gov |

| Gold(I)/Silver(I) | Monodentate (S-coordination) nih.gov | Antimicrobial Agents | Development of novel metallo-antibiotics to combat drug-resistant bacteria. |

| Copper(II)/Nickel(II) | Bidentate (S,N-chelation) ksu.edu.tr | Homogeneous Catalysis | Creation of catalysts for cross-coupling reactions or oxidation processes with high efficiency. |

| Rhodium(I)/Iridium(III) | Bidentate (S,N-chelation) | Photoredox Catalysis | Synthesis of photosensitive complexes for light-driven organic transformations. |

Development of Next-Generation Organocatalysts with Enhanced Selectivity and Efficiency

Thiourea derivatives have emerged as a privileged class of organocatalysts, capable of activating substrates through hydrogen bonding. rsc.org The two N-H groups of the thiourea moiety can form a bidentate hydrogen bond with electrophiles, enhancing their reactivity towards nucleophilic attack. The future for this compound in this field lies in the development of more sophisticated, bifunctional catalysts for asymmetric synthesis.

A major goal is to introduce chirality into the catalyst structure. By attaching a chiral auxiliary to the this compound scaffold, researchers can create catalysts that induce enantioselectivity in a wide range of reactions, such as Michael additions, Mannich reactions, and Strecker syntheses. libretexts.org An emerging trend is the design of bifunctional catalysts that incorporate both a thiourea group (to activate the electrophile) and a basic moiety, such as an amine (to activate the nucleophile), within the same molecule. rsc.orgnih.gov This dual activation strategy can lead to significantly enhanced reaction rates and selectivities.

Future research will focus on applying these next-generation catalysts to increasingly complex and challenging asymmetric transformations, including multicomponent reactions where multiple bonds and stereocenters are formed in a single step. researchgate.net The development of recyclable and reusable versions of these organocatalysts is also a key objective to improve the sustainability of synthetic processes.

Table 3: Potential Asymmetric Reactions for Future Organocatalysts

| Reaction Type | Role of Thiourea Catalyst | Potential Substrates for this compound based catalysts |

|---|---|---|

| Asymmetric Michael Addition | Activation of nitroolefins or enones via hydrogen bonding. libretexts.org | Addition of 1,3-dicarbonyl compounds to nitroalkenes. |

| Asymmetric aza-Henry Reaction | Activation of N-Boc imines for nucleophilic attack by nitroalkanes. libretexts.org | Synthesis of chiral β-nitroamines. |

| Asymmetric Strecker Synthesis | Activation of imines for the addition of cyanide. libretexts.org | Production of enantiomerically enriched α-aminonitriles. |

| Asymmetric Aldol Reaction | Activation of aldehydes for the addition of silyl (B83357) ketene (B1206846) acetals. | Synthesis of chiral β-hydroxy carbonyl compounds. |

| Ring-Opening Polymerization | Stereoselective polymerization of racemic lactides. rsc.org | Production of isotactic polylactide with controlled stereochemistry. |

Investigation of Supramolecular Materials Based on Thiourea Scaffolds

The ability of the thiourea group to form strong and directional N-H···S hydrogen bonds makes it an ideal building block for the construction of supramolecular assemblies. nih.govnih.gov For this compound, these non-covalent interactions can guide the self-assembly of molecules into well-defined, higher-order structures such as chains, layers, gels, and porous frameworks.

An emerging trend is the design of functional supramolecular materials. By modifying the peripheral groups on the thiourea scaffold, it is possible to create materials with tailored properties. For example, incorporating fluorophores could lead to the development of chemosensors, where the binding of an analyte disrupts the supramolecular structure and causes a change in fluorescence. researchgate.net The integration of photoresponsive or redox-active units could yield "smart" materials that respond to external stimuli.

Future research will also explore the creation of supramolecular organic frameworks (SOFs), which are crystalline porous materials held together by non-covalent interactions. rsc.org These materials offer potential applications in gas storage, separation, and heterogeneous catalysis. The defined structure of this compound, with its distinct hydrogen bond donors and acceptors, makes it a promising candidate for designing robust and functional SOFs. The development of AIEgen-based (Aggregation-Induced Emission luminogen) materials is another exciting frontier, where the thiourea scaffold could be used to control the aggregation and emission properties of fluorescent molecules. rsc.org

Integration of Multiscale Computational Approaches for Comprehensive Understanding

As the complexity of the systems based on this compound increases, computational chemistry is becoming an indispensable tool for understanding their behavior and guiding experimental design. Multiscale modeling approaches allow researchers to study these systems at different levels of theory, from the electronic structure of a single molecule to the bulk properties of a material.

At the quantum mechanical level, Density Functional Theory (DFT) can be used to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. mdpi.com This is crucial for understanding reaction mechanisms in catalysis and predicting the photophysical properties of new materials. For larger systems, such as supramolecular assemblies or catalyst-substrate complexes, molecular dynamics (MD) simulations can provide insights into their structure, dynamics, and stability over time. nih.gov

An emerging trend is the use of computational screening to accelerate the discovery of new compounds with desired properties. By creating virtual libraries of this compound derivatives and predicting their properties in silico, researchers can prioritize the most promising candidates for synthesis and experimental testing. This integrated computational-experimental approach will be vital for efficiently exploring the vast chemical space available for this versatile scaffold and for achieving a comprehensive understanding of its structure-property relationships.

Table 4: Application of Computational Methods in Future Research

| Computational Method | Level of Theory | Application Area | Information Gained |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum Mechanics | Organocatalysis, Coordination Chemistry | Reaction mechanisms, transition state energies, electronic structure, bond analysis. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Quantum Mechanics | Supramolecular Materials | Prediction of UV-Vis absorption and emission spectra, analysis of electronic transitions. |

| Molecular Docking | Molecular Mechanics | Medicinal Chemistry | Prediction of binding modes and affinities of thiourea derivatives to biological targets like proteins. |

| Molecular Dynamics (MD) Simulations | Classical Mechanics | Supramolecular Materials, Coordination Complexes | Conformational analysis, stability of complexes and assemblies, solvent effects, transport properties. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical Modeling | Medicinal Chemistry, Materials Science | Correlation of molecular descriptors with experimental activity to predict the properties of new derivatives. |

Q & A